Foreword: The Strategic Value of the Cyclopropyl Moiety
Foreword: The Strategic Value of the Cyclopropyl Moiety
An In-Depth Technical Guide to 3-Cyclopropylaniline: Properties, Reactivity, and Applications for the Modern Researcher
In the landscape of modern medicinal chemistry and process development, the cyclopropyl group stands out as a "privileged" structural motif. Its introduction into a molecule is rarely an afterthought; it is a strategic decision aimed at solving complex pharmacological and metabolic challenges. The inherent ring strain of this three-membered carbocycle imparts unique electronic and conformational properties, offering a powerful tool to modulate potency, enhance metabolic stability, and fine-tune physicochemical parameters.[1][2] 3-Cyclopropylaniline, a deceptively simple molecule, serves as a critical gateway to this chemical space, providing a versatile platform for introducing the cyclopropylphenyl fragment into advanced molecular architectures. This guide offers a deep dive into the essential properties, reactivity, and handling of 3-Cyclopropylaniline, tailored for scientists and researchers who seek to leverage its full potential.
Molecular Identity and Core Physical Properties
At its core, 3-Cyclopropylaniline is an aromatic amine featuring a cyclopropyl substituent at the meta position of the aniline ring. This arrangement dictates its fundamental physical and chemical nature.
Caption: 2D Structure of 3-Cyclopropylaniline
A summary of its key physical and identifying properties is presented below. These values are critical for reaction planning, safety assessments, and analytical method development.
| Property | Value | Source |
| IUPAC Name | 3-cyclopropylaniline | [3][4] |
| CAS Number | 485402-64-0 | [3][4] |
| Molecular Formula | C₉H₁₁N | [3] |
| Molecular Weight | 133.19 g/mol | [3][5] |
| Appearance | Colorless to brown liquid | [4] |
| Boiling Point | Data not consistently available | [4] |
| Melting Point | Data not consistently available | [4] |
| Computed XLogP3 | 1.9 | [3] |
| InChI Key | LKJYNYKTZLTHJN-UHFFFAOYSA-N | [4][5] |
Spectroscopic Fingerprints for Compound Verification
Unambiguous identification of 3-Cyclopropylaniline is paramount. The following sections detail the expected spectroscopic signatures, providing a framework for quality control and reaction monitoring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is the most informative tool for structural confirmation. Key expected signals include:
-
Aromatic Protons (4H): A complex multiplet pattern between ~6.5-7.2 ppm, characteristic of a 1,3-disubstituted benzene ring.
-
Amine Protons (2H): A broad singlet, typically between 3.5-4.5 ppm. Its chemical shift is concentration-dependent, and the signal will disappear upon shaking the sample with a drop of D₂O, a definitive test for exchangeable protons.[6]
-
Cyclopropyl Methine Proton (1H): A multiplet (tt - triplet of triplets) deshielded by the aromatic ring, expected around 1.7-1.9 ppm.
-
Cyclopropyl Methylene Protons (4H): Two distinct multiplets corresponding to the cis and trans protons on the cyclopropyl ring, typically found further upfield between ~0.5-1.0 ppm.
-
-
¹³C NMR: The carbon spectrum should display 7 distinct signals, accounting for the molecule's symmetry:
-
Aromatic Carbons: Six signals in the ~110-150 ppm region. The carbon attached to the nitrogen (C-N) will be the most deshielded.
-
Cyclopropyl Methine Carbon: One signal around 15-20 ppm.
-
Cyclopropyl Methylene Carbons: One signal for the two equivalent CH₂ groups, expected in the upfield region of ~5-10 ppm.
-
Infrared (IR) Spectroscopy
As a primary aniline, 3-Cyclopropylaniline exhibits highly characteristic N-H stretching vibrations.
-
N-H Stretch: A distinctive doublet (two sharp bands) in the 3350-3450 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching modes of the primary amine. This feature clearly distinguishes it from secondary and tertiary amines.[6]
-
C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Absorptions below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Several sharp bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation.
-
Molecular Ion (M⁺): The spectrum will show a prominent molecular ion peak at an m/z of 133.
-
Nitrogen Rule: The odd molecular weight (133) is consistent with the presence of a single nitrogen atom, a fundamental principle in mass spectrometry.[6]
Caption: Standard analytical workflow for compound verification.
The Duality of Reactivity: Nucleophilic Amine and Strained Ring
The chemical behavior of 3-Cyclopropylaniline is dominated by the interplay between its two key functional components: the nucleophilic amino group and the high-energy cyclopropyl ring.
Reactivity of the Amino Group
The aniline moiety undergoes a range of classical transformations essential for building molecular complexity:
-
N-Acylation/N-Alkylation: The lone pair on the nitrogen atom makes it a potent nucleophile, readily reacting with acyl chlorides, anhydrides, and alkyl halides.
-
Diazotization: Reaction with nitrous acid (HNO₂) at low temperatures yields a diazonium salt, a versatile intermediate for introducing a wide array of substituents (e.g., halogens, hydroxyl, cyano) via Sandmeyer-type reactions.
-
Basicity: As an aniline derivative, it is a weak base. Its hydrochloride salt is readily formed upon treatment with HCl.[7]
The Cyclopropyl Ring: A Mechanistic Probe for Single-Electron Transfer (SET)
A fascinating and highly useful property of N-cyclopropylanilines is their behavior following single-electron oxidation. This reactivity has established them as powerful mechanistic probes in photochemistry and electrochemistry.[8]
-
Mechanism: Upon single-electron transfer (SET) from the nitrogen atom, a radical cation is formed. While for a typical aniline this process can be reversible, the high strain energy (~28 kcal/mol) of the adjacent cyclopropyl ring provides a thermodynamic driving force for a rapid, irreversible ring-opening. This forms a stable distonic radical cation, effectively trapping the oxidized state.
-
Application: This irreversible transformation allows researchers to accurately quantify oxidative events. In systems where reversible oxidation and back-electron transfer would complicate measurements (such as with standard anilines), cyclopropylanilines provide a clear, cumulative readout of the reaction, making them superior probes.[9]
Caption: SET-induced irreversible ring-opening of 3-cyclopropylaniline.
Strategic Applications in Drug Discovery and Development
The cyclopropyl ring is not merely a spectator; it is an active participant in defining a drug's pharmacological profile. 3-Cyclopropylaniline is a key starting material for installing this high-value fragment.
| Advantage of Cyclopropyl Group | Mechanistic Rationale | Source |
| Enhanced Metabolic Stability | The C-H bonds on the cyclopropyl ring have a higher bond dissociation energy than typical sp³ C-H bonds, making them less susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes. | [1] |
| Increased Potency | The rigid, defined conformation of the ring can lock a molecule into a bioactive conformation, improving binding affinity to the target protein. | [2] |
| Modulation of pKa | The unique electronics of the ring can influence the basicity of nearby functional groups, which can affect properties like cell permeability and avoidance of P-glycoprotein efflux. | [2] |
| Improved Physicochemical Properties | It can increase the fraction of sp³ carbons (a desirable trait in modern drug design) while maintaining a low molecular weight. | [1] |
Expert Insight—A Note on Bioactivation: While highly valuable, the cyclopropylamine moiety is not without potential liabilities. In certain contexts, CYP-mediated oxidation can lead to the formation of reactive intermediates.[1] A well-known example is the hepatotoxicity associated with the antibiotic trovafloxacin, which involves bioactivation of its cyclopropylamine group.[1] This underscores the importance of careful metabolite identification studies during the drug development process to ensure that the benefits of the cyclopropyl group are realized without introducing unforeseen safety risks.
Synthesis and Experimental Protocols
3-Cyclopropylaniline is accessible through modern cross-coupling chemistry. The Buchwald-Hartwig amination is a robust and widely used method.[10][11]
Protocol: Synthesis via Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed coupling of 3-chloroaniline with cyclopropylboronic acid, a common route. An alternative involves coupling an aryl halide with cyclopropylamine.
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (2 mol%), a suitable phosphine ligand like SPhos or XPhos (4 mol%), and a base such as K₃PO₄ (2.5 equivalents).
-
Reagent Addition: Add 3-chloroaniline (1.0 equivalent) and cyclopropylboronic acid (1.5 equivalents).
-
Solvent: Add anhydrous, degassed toluene or dioxane via syringe.
-
Reaction: Heat the mixture to 80-110 °C and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.
-
Purification: Wash the organic filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude oil is then purified by flash column chromatography on silica gel to yield pure 3-Cyclopropylaniline.
Protocol: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Verifying the purity of the final compound is essential.
-
System: An HPLC system equipped with a variable wavelength UV detector.[11]
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[11]
-
Mobile Phase: A gradient elution using acetonitrile and water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape) is typical.
-
Example Gradient: Start at 10% acetonitrile, ramp to 95% over 15 minutes, hold for 2 minutes, and re-equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at a wavelength where the aniline chromophore absorbs strongly, such as 240 nm.[11]
-
Analysis: The purity is determined by integrating the peak area of the product relative to the total peak area in the chromatogram.
Safety, Handling, and Storage
Proper handling of 3-Cyclopropylaniline is crucial for laboratory safety. It is an irritant and potentially harmful if ingested or absorbed through the skin.[3]
| Hazard Statement | GHS Code | Source |
| Harmful if swallowed | H302 | [3] |
| Causes skin irritation | H315 | [3] |
| Causes serious eye irritation | H319 | [3] |
| May cause respiratory irritation | H335 | [3] |
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.[12]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
3-Cyclopropylaniline is far more than a simple chemical intermediate. It is a strategically important building block that provides access to the unique and beneficial properties of the cyclopropyl group, enabling solutions to long-standing challenges in drug design. Furthermore, its unique reactivity under oxidative conditions has made it an invaluable tool for mechanistic elucidation. A thorough understanding of its physical properties, spectroscopic signatures, and chemical reactivity, as detailed in this guide, empowers researchers to handle it safely and deploy it effectively in the synthesis of next-generation therapeutics and advanced chemical probes.
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